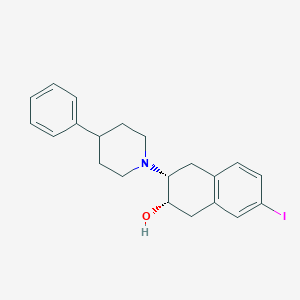
7-Iodobenzovesamicol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodobenzovesamicol (IBVM) is a radiolabeled molecule that has been used extensively in scientific research for its ability to selectively bind to and label the vesicular acetylcholine transporter (VAChT). VAChT is responsible for packaging acetylcholine into vesicles in cholinergic neurons, and IBVM can be used to study the distribution and function of these neurons in the brain. In
Mécanisme D'action
7-Iodobenzovesamicol selectively binds to VAChT in cholinergic neurons, allowing for the visualization and quantification of these neurons in the brain. This binding occurs through the interaction of the iodine atom on 7-Iodobenzovesamicol with the hydrophobic pocket of VAChT. Once bound, 7-Iodobenzovesamicol is taken up into the vesicles where it is retained until the vesicles are released into the synaptic cleft, allowing for the detection of VAChT-containing neurons.
Effets Biochimiques Et Physiologiques
7-Iodobenzovesamicol has been shown to have minimal effects on neurotransmitter release and synaptic transmission, making it an ideal tool for studying the function of cholinergic neurons in the brain. It has also been shown to have low toxicity and minimal side effects, making it safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-Iodobenzovesamicol is its ability to selectively label and visualize cholinergic neurons in the brain. This allows for the study of the distribution and function of these neurons in various neurological disorders. Another advantage is its low toxicity and minimal side effects, making it safe for use in scientific research. However, one limitation of 7-Iodobenzovesamicol is its short half-life, which limits its use in longitudinal studies. Additionally, 7-Iodobenzovesamicol is expensive to produce and requires specialized equipment for imaging.
Orientations Futures
There are several future directions for research involving 7-Iodobenzovesamicol. One area of research is the development of new therapies for neurological disorders that target VAChT. 7-Iodobenzovesamicol can be used to screen potential drugs for their ability to modulate VAChT function. Another area of research is the development of new imaging techniques that can improve the sensitivity and resolution of 7-Iodobenzovesamicol imaging. Finally, there is a need for longitudinal studies using 7-Iodobenzovesamicol to track changes in VAChT function over time in various neurological disorders.
Conclusion
In conclusion, 7-Iodobenzovesamicol is a radiolabeled molecule that has been used extensively in scientific research for its ability to selectively bind to and label VAChT in cholinergic neurons. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 7-Iodobenzovesamicol is a valuable tool for studying the function of cholinergic neurons in the brain and has the potential to lead to new therapies for neurological disorders.
Méthodes De Synthèse
The synthesis of 7-Iodobenzovesamicol involves the reaction of 7-hydroxybenzovesamicol with iodine monochloride in the presence of acetic acid. The resulting product is purified through a series of chromatographic techniques to obtain the final radiolabeled compound. This synthesis method has been widely used in the production of 7-Iodobenzovesamicol for scientific research purposes.
Applications De Recherche Scientifique
7-Iodobenzovesamicol has been used in a variety of scientific research applications, particularly in the field of neuroimaging. It has been used to study the distribution and function of cholinergic neurons in the brain, as well as to investigate the role of acetylcholine in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 7-Iodobenzovesamicol has also been used to study the effects of drugs on VAChT function and to develop new therapies for these disorders.
Propriétés
Numéro CAS |
156558-61-1 |
|---|---|
Nom du produit |
7-Iodobenzovesamicol |
Formule moléculaire |
C21H24INO |
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
(2S,3R)-7-iodo-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C21H24INO/c22-19-7-6-17-13-20(21(24)14-18(17)12-19)23-10-8-16(9-11-23)15-4-2-1-3-5-15/h1-7,12,16,20-21,24H,8-11,13-14H2/t20-,21+/m1/s1 |
Clé InChI |
MTVLLGKCGSPPQQ-RTWAWAEBSA-N |
SMILES isomérique |
C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=C(C[C@@H]3O)C=C(C=C4)I |
SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=C(C=C4)I |
SMILES canonique |
C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=C(C=C4)I |
Autres numéros CAS |
156558-61-1 |
Synonymes |
7-IBVM 7-iodobenzovesamicol 7-iodobenzovesamicol, (-)-stereoisome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



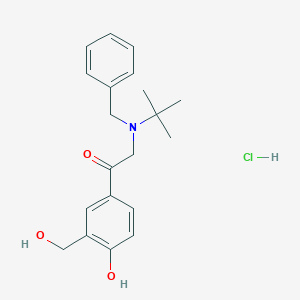
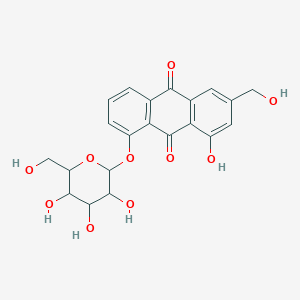
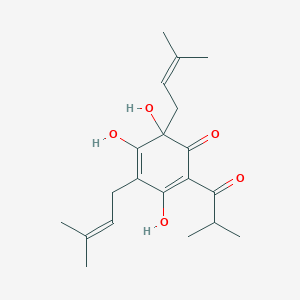



![3,7-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B117554.png)
![[(1R,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-1,16-dihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117556.png)
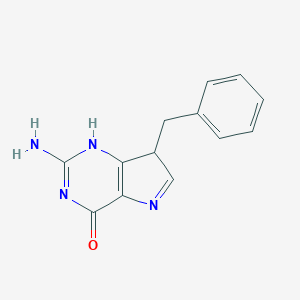
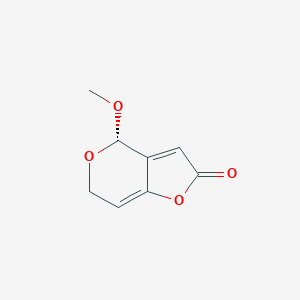
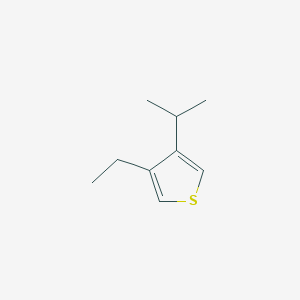
![[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117565.png)
![[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid](/img/structure/B117566.png)
![(4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B117568.png)